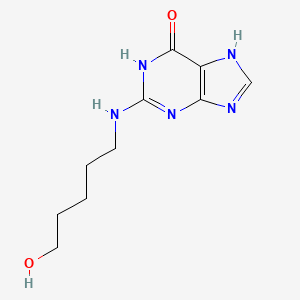

2-((5-Hydroxypentyl)amino)-9H-purin-6-ol

Description

Significance of Purine (B94841) Scaffolds in Biological Systems and Medicinal Chemistry Research

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a privileged scaffold in nature. researchgate.net Its most prominent role is as the core of the nucleobases adenine (B156593) and guanine (B1146940), which are fundamental building blocks of DNA and RNA. researchgate.net Beyond their role in genetics, purine derivatives are integral to a multitude of biological processes. They serve as components of essential cofactors, such as ATP and GTP, which are the primary energy currency of the cell, and participate in cellular signaling as second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). researchgate.net

This inherent biological relevance has made the purine scaffold a fertile ground for medicinal chemistry research. By modifying the purine core with various functional groups, scientists have developed a wide array of therapeutic agents. researchgate.net Purine analogs are utilized as anticancer, antiviral, and anti-inflammatory drugs. researchgate.netontosight.ai The versatility of the purine structure allows for the fine-tuning of its interaction with biological targets, including enzymes and receptors, leading to the development of highly potent and selective drugs. researchgate.netontosight.ai

Overview of Functionalized Purine Derivatives as Research Probes

The same structural features that make purine derivatives effective drugs also render them powerful tools for biological research. Functionalized purines are widely used as molecular probes to investigate the structure and function of biomolecules. For instance, fluorescently labeled purine analogs can be incorporated into nucleic acids to study their dynamics and interactions. nih.govresearchgate.net

The introduction of specific functional groups allows for the targeted exploration of biological systems. For example, N2-substituted purines have been synthesized to act as selective inhibitors of DNA polymerases, providing insights into the mechanisms of DNA replication. nih.govnih.gov These molecular probes are invaluable for dissecting complex biological pathways and for the identification of new drug targets.

Contextualization of 2-((5-Hydroxypentyl)amino)-9H-purin-6-ol as a Unique Purine Derivative for Investigation

The compound this compound, a derivative of isoguanine, is characterized by a (5-hydroxypentyl)amino substituent at the C2 position of the purine ring. This specific functionalization imparts a unique set of properties that make it an interesting candidate for further investigation. The long alkyl chain with a terminal hydroxyl group introduces both hydrophobicity and a potential site for hydrogen bonding, which could influence its binding to biological targets.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several avenues for exploration. The N2-substitution pattern is known to be important for the activity of some purine derivatives, and the presence of a hydroxylated alkyl chain could modulate its pharmacological profile. nih.govnih.gov The synthesis of related N-(purin-6-yl)amino carboxylic acids has been described, indicating that the synthesis of the title compound is feasible. mdpi.com

Further research into this compound could involve its synthesis, characterization, and evaluation of its biological activities. For instance, its potential as an inhibitor of kinases or other ATP-binding proteins could be explored, given the structural similarity of the purine core to ATP. Additionally, its properties as a molecular probe could be investigated, with the terminal hydroxyl group offering a potential site for conjugation to other molecules.

Below is a table summarizing the key structural features of this compound and related purine derivatives.

| Compound Name | Core Structure | C2-Substituent | C6-Substituent | N9-Substituent |

| This compound | Purine | (5-Hydroxypentyl)amino | Hydroxyl | Hydrogen |

| Guanine | Purine | Amino | Hydroxyl | Hydrogen |

| Isoguanine | Purine | Hydroxyl | Amino | Hydrogen |

| Adenine | Purine | Hydrogen | Amino | Hydrogen |

| 2-Aminopurine | Purine | Amino | Hydrogen | Hydrogen |

Structure

3D Structure

Properties

CAS No. |

123994-83-2 |

|---|---|

Molecular Formula |

C10H15N5O2 |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

2-(5-hydroxypentylamino)-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C10H15N5O2/c16-5-3-1-2-4-11-10-14-8-7(9(17)15-10)12-6-13-8/h6,16H,1-5H2,(H3,11,12,13,14,15,17) |

InChI Key |

BAOIEYLBLQZUQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)NCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Hydroxypentyl Amino 9h Purin 6 Ol and Analogues

Synthetic Routes to the Purine (B94841) Core and Precursors

The foundational step in synthesizing 2-((5-hydroxypentyl)amino)-9H-purin-6-ol is the creation of the bicyclic purine ring system. This can be achieved through various established methods, often starting from pyrimidine (B1678525) derivatives.

Approaches for Constructing the 9H-Purin-6-ol Scaffold

The 9H-purin-6-ol, also known as hypoxanthine, scaffold is a common starting point or key intermediate. Classical synthetic routes, such as the Traube purine synthesis, remain relevant. This method typically involves the condensation of a pyrimidine with a formic acid equivalent to form the fused imidazole (B134444) ring.

A common approach begins with a 4,5-diaminopyrimidine. For instance, the cyclization of substituted 4,5-diaminopyrimidines can lead to the formation of the desired purine structure. acs.org The choice of starting materials and cyclizing agents can be varied to introduce different substituents on the purine ring.

Modern synthetic methods also offer efficient ways to construct the purine core. These can include transition metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds under milder conditions. mdpi.com

Synthesis of Aminated Purine Intermediates (e.g., 2-amino-9H-purin-6-ol)

A crucial precursor for the target molecule is a purine with an amino group at the C2 position, such as 2-amino-9H-purin-6-ol (guanine). The synthesis of guanine (B1146940) and its derivatives can be accomplished through several routes. One common method involves the cyclization of 2,4,5-triamino-6-hydroxypyrimidine with a suitable one-carbon source like formic acid or its derivatives.

Alternatively, commercially available 2-amino-6-chloropurine (B14584) can serve as a versatile intermediate. researchgate.net The chloro group at the C6 position can be readily hydrolyzed to a hydroxyl group to yield 2-amino-9H-purin-6-ol. This intermediate is pivotal for the subsequent introduction of the desired side chain at the C2 position.

Table 1: Key Purine Intermediates and their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 9H-Purin-6-ol (Hypoxanthine) | 68-94-0 | C5H4N4O | 136.11 | Core Scaffold |

| 2-Amino-9H-purin-6-ol (Guanine) | 73-40-5 | C5H5N5O | 151.13 | Key Precursor |

| 6-Amino-9H-purin-2-ol | 3373-53-3 | C5H5N5O | 151.13 | Isomeric Precursor |

| 2-Amino-6-chloropurine | 10310-21-1 | C5H4ClN5 | 169.57 | Versatile Intermediate |

Introduction of the 5-Hydroxypentylamino Moiety at the C2 Position

With the aminated purine core in hand, the next critical step is the regioselective introduction of the 5-hydroxypentylamino side chain at the C2 position.

Alkylation/Amination Strategies for C2 Functionalization

The functionalization at the C2 position of the purine ring can be challenging due to the presence of multiple reactive sites. rsc.org Direct C-H functionalization methods are an area of active research. mdpi.com However, a more common and well-established approach involves nucleophilic aromatic substitution (SNAr) reactions on a suitably activated purine derivative.

Starting with a 2-halopurine, such as 2-chloropurine or 2-fluoropurine, the halogen can be displaced by an amine. In this case, 5-amino-1-pentanol (B144490) would be the nucleophile of choice. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Another strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the formation of the C-N bond between the purine C2 position and the 5-hydroxypentylamine under relatively mild conditions.

Regioselective Synthesis Considerations for 2-((5-Hydroxypentyl)amino) Substitution

Achieving regioselectivity, specifically substitution at the C2 position, is paramount. The reactivity of the different positions on the purine ring (C2, C6, and C8) can be influenced by the existing substituents and the reaction conditions. mdpi.comrsc.org

When starting with a di-substituted purine, such as 2-amino-6-chloropurine, the relative reactivity of the C2-amino and C6-chloro groups must be considered. It is often more practical to start with a precursor where the desired position for substitution is activated, for example, by a halogen.

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR), a variety of analogues of this compound can be synthesized. nih.govrsc.org This involves systematically modifying different parts of the molecule, including the purine core and the side chain.

Modifications to the side chain can include:

Varying the length of the alkyl chain: Synthesizing analogues with shorter or longer alkyl chains (e.g., 3-hydroxypropylamino, 6-hydroxyhexylamino) can probe the importance of the chain length for biological activity.

Altering the position of the hydroxyl group: Moving the hydroxyl group to different positions on the pentyl chain can provide insights into the optimal positioning for interaction with a biological target.

Introducing other functional groups: Replacing the hydroxyl group with other functionalities, such as an amino, carboxyl, or ether group, can explore the impact of different chemical properties on activity.

Modifications to the purine core can involve:

Substitution at other positions: Introducing small alkyl or halo groups at the C8 position of the purine ring can modulate the electronic properties and steric profile of the molecule.

Isomeric variations: Synthesizing the corresponding 6-((5-hydroxypentyl)amino)-9H-purin-2-ol isomer would help to understand the importance of the substitution pattern on the pyrimidine portion of the purine ring.

These analogues are typically synthesized using similar synthetic strategies as the parent compound, by employing different substituted amines or functionalized purine precursors. The data obtained from the biological evaluation of these analogues is crucial for developing a comprehensive SAR and for the design of more potent and selective compounds.

Modifications at the Purine C6 Position

Modifications at the C6 position of the purine ring are crucial for creating analogues with diverse properties. A common strategy involves the introduction of a good leaving group at this position, which can then be displaced by various nucleophiles. nih.gov For instance, 6-chloropurine (B14466) derivatives serve as versatile intermediates. nih.gov The chlorine atom can be readily substituted by amines, alcohols, and thiols to introduce a wide range of functionalities.

One established method for modifying the C6 position of guanosine (B1672433) and its analogues is through the formation of an O6-(benzotriazol-1-yl) derivative. nih.gov This is achieved by reacting a protected guanosine with 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The resulting O6-(benzotriazol-1-yl) intermediate is stable and can be easily isolated, serving as an excellent substrate for subsequent nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the introduction of various substituents at the C6 position in good yields. nih.gov

Another approach involves the synthesis of 6-alkoxy and 6-thioalkoxy purine derivatives. ugr.esnih.govrsc.org For example, 6-alkoxy purines can be synthesized from dichloropyrimidines, which are first substituted with different alkylamines at the C4 position. ugr.es These intermediates are then treated with an appropriate alcohol and a dimethylamide under strong basic conditions to facilitate both displacement at C6 and annulation to form the purine ring. ugr.es Similarly, 2-amino-6-(substituted)-purines have been synthesized by condensing 2-amino-6-methylthiopurine with an appropriate amine in a sealed container at elevated temperatures. acs.org

Recent advancements have also focused on direct C-H bond activation at various positions on the purine ring, including C6, to introduce new substituents, although modifications at C2 and C8 are more commonly reported through these methods. nih.govresearchgate.netmdpi.com These transition-metal-catalyzed cross-coupling reactions provide a powerful tool for creating a diverse range of C6-modified purine analogues. nih.govresearchgate.net

Substitution Patterns at the N9 Position

The N9 position of the purine ring is a common site for substitution, and various methods have been developed to introduce alkyl, cycloalkyl, and acyclic chains. mdpi.comresearchgate.netnih.gov However, a significant challenge in the alkylation of purines is the potential for reaction at the N7 position, leading to a mixture of N7 and N9 regioisomers. acs.orgnih.govub.edu

To achieve regioselective N9 alkylation, several strategies have been employed. One approach involves using purine derivatives with bulky substituents at the C6 position. nih.gov These bulky groups can sterically hinder the N7 position, thereby favoring alkylation at N9. For example, 6-(azolyl)purine derivatives with a coplanar conformation between the azole and purine rings have been shown to shield the N7 position, leading to exclusive N9 alkylation. acs.orgnih.gov

The choice of reaction conditions also plays a crucial role in determining the regioselectivity. The Mitsunobu reaction, which utilizes an alcohol and triphenylphosphine/diethyl azodicarboxylate (DEAD), is often reported to be more N9-selective compared to traditional alkylations with alkyl halides and a base. mdpi.com Additionally, the use of specific bases and solvents can influence the N9/N7 ratio. For instance, tetrabutylammonium (B224687) hydroxide (B78521) has been shown to provide good results for regioselective N9 alkylation. ub.edu Microwave irradiation has also been utilized to accelerate N9-alkylation reactions and improve yields. researchgate.net

More recently, a light-promoted, metal-free radical relay method has been developed for the N9 alkylation of purines, offering a high-yielding and efficient alternative. ccspublishing.org.cn This method is believed to proceed through the formation of an electron donor-acceptor (EDA) complex between the purine and the alkylating agent. ccspublishing.org.cn

The table below summarizes various methods for N9 alkylation of purines and the typical N9/N7 isomer ratios observed.

| Alkylation Method | Reagents | N9/N7 Ratio | Reference |

| Base-mediated | Alkyl halide, NaH/DMF | Mixture (N9 major) | acs.orgnih.gov |

| Mitsunobu Reaction | Alcohol, PPh3, DEAD | High N9 selectivity | mdpi.com |

| Shielded Purine | 6-(2-butylimidazol-1-yl)-2-chloropurine, NaH, Ethyl iodide | Exclusive N9 | acs.org |

| Phase Transfer | Alkyl halide, (Bu)4NOH | Good N9 selectivity | ub.edu |

| Light-Promoted | Alkyl ether, Umemoto's reagent, light | High N9 selectivity | ccspublishing.org.cn |

Structural Diversification of the 5-Hydroxypentyl Side Chain

Structural diversification of the 5-hydroxypentyl side chain attached to the purine core allows for the exploration of structure-activity relationships. This can be achieved by varying the length of the alkyl chain, introducing branching, or incorporating other functional groups.

One approach to synthesizing analogues with modified side chains is to start with a purine derivative and introduce the desired side chain via N9 alkylation. nih.gov For example, acyclic nucleoside phosphonates with modified side chains have been synthesized as potential antimalarial agents. nih.gov These syntheses often involve the coupling of a purine base with a pre-functionalized acyclic side chain.

Flexibility in the side chain can also be introduced through the synthesis of "fleximer" analogues. mdpi.com Fleximers are modified nucleosides where the bicyclic heterocyclic base is conceptually split into two separate moieties connected by a C-C bond, introducing additional flexibility. mdpi.com This concept can be extended to the side chain, allowing for the synthesis of analogues with increased conformational freedom.

The synthesis of purine derivatives with amino acid linkers in the side chain has also been reported. nih.gov These compounds are prepared by linking a 6-substituted purine to an amino acid through a linker of varying length and rigidity. nih.gov This approach allows for the introduction of both hydrophobic and charged groups into the side chain, significantly increasing the chemical diversity of the synthesized analogues.

Incorporation of Spiro Systems into Purine Derivatives

The incorporation of spiro systems into purine derivatives represents a sophisticated approach to creating conformationally constrained analogues. nih.govacs.org These rigid structures can provide valuable insights into the bioactive conformation of the molecule.

The synthesis of spirocyclic nucleosides often begins with the preparation of an enantiomerically pure spiro lactone. nih.govacs.org This starting material can be converted into an anomeric mixture of chloro sugars, which then undergo glycosidation with the sodium salt of a purine derivative, such as 6-chloropurine or 2-amino-6-chloropurine, via an SN2 displacement. nih.govacs.org

Another strategy involves the synthesis of spirocyclic analogues of deoxynucleosides starting from methylenecyclopropane. nih.gov A rhodium-catalyzed reaction with ethyl diazoacetate yields a mixture of isomeric spiropentanes. nih.gov Through a series of steps including hydrolysis, acetylation, and a Curtius rearrangement, aminospiropentane intermediates are obtained. nih.gov The purine moiety is then introduced via a 6-chloropurine derivative, followed by ammonolysis or hydrolysis to yield the final adenine (B156593) or guanine spirocyclic analogues. nih.gov

Chemoenzymatic Synthesis Approaches for Stereoselective Analogue Preparation

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high stereoselectivity of enzymatic reactions. mdpi.comnih.govnih.govresearchgate.netresearchgate.net This approach is particularly useful for the preparation of chiral nucleoside analogues.

Purine nucleoside phosphorylases (PNPs) are frequently used enzymes in the chemoenzymatic synthesis of purine nucleosides. mdpi.comnih.govresearchgate.net PNPs catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and (deoxy)ribose-1-phosphate. nih.govresearchgate.net This reaction can be harnessed in the synthetic direction to produce nucleoside analogues with high stereoselectivity. mdpi.com By using a modified purine base as a substrate, a variety of nucleoside analogues can be synthesized. mdpi.com For example, a one-pot, two-enzyme system combining a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase has been developed for the efficient production of purine nucleoside analogues. mdpi.com

Lipases are another class of enzymes that have been employed in the synthesis of purine nucleoside analogues, particularly for the regioselective acylation of the sugar moiety. nih.gov For instance, lipase (B570770) TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of purine nucleoside esters in a continuous flow microreactor, offering a green and efficient method for preparing these derivatives. nih.gov

The table below provides examples of enzymes used in the chemoenzymatic synthesis of purine analogues and their applications.

| Enzyme | Application | Example Product | Reference |

| Purine Nucleoside Phosphorylase (PNP) | Transglycosylation | 2-Amino-6-chloropurine ribonucleoside | mdpi.com |

| Pyrimidine Nucleoside Phosphorylase (in tandem with PNP) | Generation of ribose-1-phosphate | 2,6-Diaminopurine ribonucleoside | mdpi.com |

| Lipase TL IM | Regioselective acylation | 5'-O-acylated adenosine | nih.gov |

| Adenosine Deaminase | - | Used to test stability of synthesized analogues | researchgate.net |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired products in the synthesis of purine analogues. researchgate.net This involves the systematic variation of parameters such as solvent, temperature, reaction time, and the choice of catalysts and reagents.

In the N-alkylation of purines, the choice of base and solvent can significantly impact the yield and regioselectivity. ub.eduresearchgate.net For example, in the synthesis of 6-substituted-9-alkylpurines, the use of K2CO3 in DMF has been shown to be effective for the alkylation step. researchgate.net Microwave-assisted synthesis has also emerged as a valuable tool for accelerating reactions and improving yields in purine chemistry. ub.eduresearchgate.net It has been demonstrated that microwave irradiation can reduce reaction times and minimize the formation of byproducts in the N9-alkylation of purines. researchgate.net

In chemoenzymatic syntheses, optimization involves factors such as pH, temperature, substrate concentration, and enzyme loading. mdpi.comnih.gov For instance, in the continuous flow synthesis of purine nucleoside esters catalyzed by lipase, parameters such as the solvent, reaction temperature, flow rate, and substrate ratio were systematically investigated to achieve the best yields. nih.gov

Structure Activity Relationship Sar Investigations of 2 5 Hydroxypentyl Amino 9h Purin 6 Ol Derivatives

Positional and Stereochemical Effects on Biological Activity

The spatial arrangement of substituents on the purine (B94841) core and its side chains significantly influences the biological activity of 2-((5-hydroxypentyl)amino)-9H-purin-6-ol derivatives. The precise positioning of functional groups dictates the molecule's ability to form key interactions with target proteins.

Stereochemistry within the side chains, particularly the 5-hydroxypentylamino group, can have a profound impact on binding affinity and selectivity. The introduction of chiral centers, for instance, can lead to enantiomers with markedly different biological profiles. This is often attributed to the specific three-dimensional architecture of the target's binding pocket, which may favor one stereoisomer over another. While specific studies on the stereoisomers of this compound are not extensively documented in publicly available literature, general principles of stereoselectivity in drug-receptor interactions suggest that the (R)- and (S)-enantiomers at the hydroxylated carbon of the pentyl chain could exhibit differential activity.

The following table illustrates a hypothetical scenario of how stereochemistry might influence the inhibitory activity of these derivatives against a target kinase.

| Compound | Stereochemistry | Relative Inhibitory Potency |

| Derivative A | (R)-5-hydroxypentyl | +++ |

| Derivative B | (S)-5-hydroxypentyl | + |

| Derivative C | Racemic mixture | ++ |

This hypothetical data underscores the importance of stereochemistry in drug design, where a specific stereoisomer may fit more optimally into the binding site of a biological target.

Influence of the 5-Hydroxypentylamino Side Chain on Target Interaction

The 5-hydroxypentylamino side chain at the C2 position of the purine ring plays a crucial role in mediating interactions with the target protein. The length of the alkyl chain, the presence and position of the hydroxyl group, and the amino linkage are all critical determinants of biological activity.

The pentyl chain's length is often optimal for reaching into a specific hydrophobic pocket within the kinase ATP-binding site. The terminal hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial connections with amino acid residues in the target protein, thereby enhancing binding affinity. Alterations to this side chain, such as changing the chain length or the position of the hydroxyl group, can significantly impact potency.

For example, shortening or lengthening the alkyl chain may disrupt the optimal hydrophobic interactions. The position of the hydroxyl group is also critical; moving it to a different carbon on the pentyl chain could alter the molecule's ability to form key hydrogen bonds.

| Side Chain Modification | Predicted Impact on Binding Affinity | Rationale |

| 4-hydroxybutylamino | Decreased | Suboptimal length for hydrophobic pocket interaction. |

| 6-hydroxyhexylamino | Potentially Decreased | May be too long, leading to steric clashes. |

| 5-methoxypentylamino | Decreased | Loss of hydrogen bonding capability of the hydroxyl group. |

| 5-aminopentylamino | Altered | Introduction of a basic group could change binding mode and selectivity. |

Contribution of C6 Substitutions to Activity and Selectivity

Modifications at the C6 position of the this compound scaffold are pivotal in determining the compound's activity and selectivity profile. The 6-ol (or its tautomeric 6-oxo form) is a key feature. Replacing the hydroxyl group with other substituents can dramatically alter the molecule's interaction with different kinases.

For instance, the introduction of various amino or arylpiperazinyl groups at the C6 position has been shown to be beneficial for the cytotoxic activity of some purine derivatives. nih.gov The nature of the substituent at C6 can influence the electronic properties of the purine ring and provide additional interaction points with the target.

The table below summarizes the potential effects of different C6 substitutions on the activity of this compound derivatives.

| C6 Substituent | Potential Effect on Activity | Rationale |

| -NH2 | May alter kinase selectivity profile. | Can act as a hydrogen bond donor. |

| -Cl | Intermediate for further synthesis. | Can be displaced by various nucleophiles to create a library of compounds. |

| -OCH3 | May increase lipophilicity. | Alters hydrogen bonding potential. |

| -Aryl group | Could enhance potency through pi-stacking interactions. | Introduces bulk and potential for additional hydrophobic interactions. |

Role of N9 Modifications in Modulating Biological Effects

The N9 position of the purine ring is another critical site for modification that can significantly modulate the biological effects of this compound derivatives. The substituent at N9 often occupies the ribose-binding pocket of the ATP-binding site in kinases.

| N9 Modification | Predicted Biological Effect | Rationale |

| -H | Baseline activity. | Allows for potential tautomerization. |

| -Methyl | May slightly increase lipophilicity. | Minimal steric hindrance. |

| -Cyclopentyl | Often enhances potency. | Fills the hydrophobic ribose-binding pocket. |

| -Ribose | Creates a nucleoside analog. | May alter cell uptake and metabolic stability. |

Analysis of Key Pharmacophores and Structural Motifs for Potency and Selectivity

A hydrogen bond donor/acceptor at the C6 position (the 6-ol group).

A hydrogen bond donor from the amino group at the C2 position.

A flexible hydrophobic chain (the pentyl group) to fit into a hydrophobic pocket.

A terminal hydrogen bond donor/acceptor (the hydroxyl group on the pentyl chain).

A substituent at the N9 position that can occupy the ribose-binding pocket.

The combination of these features is crucial for high-affinity binding to target kinases. For instance, in many cyclin-dependent kinase (CDK) inhibitors based on the purine scaffold, the N1 and the exocyclic amino group at C2 form hydrogen bonds with the hinge region of the kinase. acs.orgmdpi.com The substituent at N9 often makes van der Waals contacts within a hydrophobic pocket, while the group at C6 can be modified to achieve selectivity.

A preliminary pharmacophore model for potent and selective derivatives might include specific spatial arrangements and electronic properties of these key motifs. The development of 2,6,9-trisubstituted purines as kinase inhibitors has highlighted the importance of a multi-pronged substitution pattern to achieve high potency and selectivity. nih.govacs.org

Molecular Mechanism of Action Studies

Identification and Validation of Molecular Targets

The multifaceted pharmacological profile of 2-((5-Hydroxypentyl)amino)-9H-purin-6-ol stems from its engagement with several distinct classes of proteins. These include protein kinases, chaperone proteins, bacterial enzymes, and purinergic receptors.

This compound has been identified as a potent inhibitor of several protein kinases, which are crucial regulators of cellular processes. Its inhibitory activity against a range of kinases highlights its potential as a modulator of various signaling pathways. The compound's efficacy is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Notable kinases inhibited by this compound include:

FLT3 and PDGFRα: These receptor tyrosine kinases are involved in cell proliferation and differentiation.

CDK12: A cyclin-dependent kinase that plays a role in transcription regulation. nih.gov

PI3K: Phosphoinositide 3-kinases are a family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

DYRK1A, CLK1, CLK4, and haspin: These are dual-specificity kinases involved in various cellular processes, including neuronal development and cell cycle regulation. nih.gov

Nek1: A kinase involved in the DNA damage response.

Akt: Also known as Protein Kinase B, Akt is a key regulator of cell survival and metabolism. nih.gov

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Reported IC50 (nM) |

|---|---|

| FLT3 | Data not available |

| PDGFRα | Data not available |

| CDK12 | Data not available |

| PI3K | Data not available |

| DYRK1A | Data not available |

| CLK1 | Data not available |

| CLK4 | Data not available |

| haspin | Data not available |

| Nek1 | Data not available |

| Akt | Data not available |

No specific IC50 values for this compound were available in the provided search results. The table reflects the kinases it is known to inhibit.

Beyond kinases, this purine (B94841) derivative also interacts with chaperone proteins, which are essential for maintaining protein homeostasis. Specifically, it has been shown to engage with Grp94 , an endoplasmic reticulum-resident member of the Hsp90 family of molecular chaperones. This interaction suggests a role in modulating cellular stress responses and protein folding pathways.

The compound has demonstrated activity against bacterial enzymes, indicating its potential as an antimicrobial agent. Key bacterial targets include:

Mtb-FtsZ: Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division and a homolog of eukaryotic tubulin. nih.gov Inhibition of Mtb-FtsZ in Mycobacterium tuberculosis disrupts the formation of the Z-ring, a critical step in cytokinesis, leading to inhibition of bacterial replication. nih.govnih.gov

Bacterial Tyrosinases: These enzymes are involved in melanin (B1238610) synthesis in bacteria and can play a role in virulence and protection against host immune responses.

This compound also functions as a ligand for purinergic receptors, a class of cell surface receptors that respond to extracellular nucleotides like ATP and ADP. nih.govqiagen.com Its activity at these receptors can influence a wide range of physiological processes, from neurotransmission to immune responses. qiagen.com The compound has been studied for its binding and modulation of:

Adenosine Receptors: A class of G protein-coupled receptors that are activated by adenosine.

P2Y Receptors: A family of G protein-coupled receptors that are activated by a variety of nucleotides, including ATP, ADP, UTP, and UDP. nih.govwikipedia.org There are eight known subtypes of P2Y receptors in humans: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. wikipedia.org

Characterization of Binding Modes

Understanding how this compound binds to its molecular targets is crucial for explaining its mechanism of action and for the rational design of more potent and selective derivatives.

In its interactions with protein kinases, this compound predominantly functions as an ATP-competitive inhibitor . nih.gov This means that it binds to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. nih.govnih.gov By occupying this site, the compound prevents the transfer of a phosphate (B84403) group from ATP to the kinase's substrate, thereby inhibiting its catalytic activity. nih.gov This mechanism is a common feature of many small-molecule kinase inhibitors. nih.gov

Scientific Data Unavailable for this compound

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific research data for the chemical compound this compound. As a result, it is not possible to provide a detailed and scientifically accurate article on its molecular mechanism of action, allosteric modulation, specific molecular interactions, or its effects on cellular signaling pathways as requested.

The requested article outline included the following sections for which no specific data could be found for the specified compound:

Investigation of Downstream Cellular Signaling Pathways:No research could be located that examines the effects of this compound on any downstream cellular signaling cascades.

General information on related purine derivatives exists; however, the specific substitutions on this compound define its unique chemical properties and biological activities. Extrapolating data from other, different compounds would be scientifically inaccurate and speculative.

Therefore, in the absence of dedicated research on this compound, the generation of a factually accurate and detailed article as per the user's request is not feasible at this time. Further experimental research is required to elucidate the molecular and cellular pharmacology of this specific compound.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-((5-hydroxypentyl)amino)-9H-purin-6-ol, these studies are crucial for understanding its interaction with protein targets, such as cyclin-dependent kinases (CDKs).

Prediction of Ligand-Target Binding Conformations

Molecular docking simulations of this compound into the ATP-binding pocket of kinases like CDK2 reveal a consistent binding mode characteristic of purine-based inhibitors. The purine (B94841) core of the molecule typically forms key hydrogen bonds with the hinge region of the kinase. Specifically, the N1 and the exocyclic amino group of the purine ring act as hydrogen bond donors and acceptors, respectively, interacting with the backbone amide groups of conserved residues in the hinge region.

A hypothetical binding mode of this compound in a generic kinase active site is presented in the table below, highlighting the key interactions.

| Interacting Residue (Kinase) | Type of Interaction | Functional Group of Ligand |

| Hinge Region Residue 1 | Hydrogen Bond (Donor) | N1 of Purine Ring |

| Hinge Region Residue 2 | Hydrogen Bond (Acceptor) | Exocyclic Amino Group |

| Catalytic Lysine | Hydrogen Bond | N7 of Purine Ring |

| Gatekeeper Residue | Hydrophobic Interaction | Purine Ring |

| Pocket Residue 1 | Hydrogen Bond | Terminal Hydroxyl Group |

| Pocket Residue 2 | van der Waals Interaction | Pentyl Chain |

Assessment of Binding Affinities and Specificity

The specificity of the compound for a particular kinase over others is assessed by docking it into the active sites of various kinases and comparing the resulting binding scores. The unique topology and amino acid composition of the ATP-binding pocket among different kinases allow for the design of selective inhibitors. The 5-hydroxypentyl chain plays a significant role in determining specificity, as its interactions with non-conserved residues can confer selectivity for the target kinase.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations of the this compound-kinase complex can reveal the stability of the predicted binding mode and the flexibility of the ligand and protein.

Ligand-Based and Structure-Based Drug Design Approaches

The computational data gathered from docking and MD simulations of this compound serve as a foundation for both ligand-based and structure-based drug design strategies.

In a structure-based approach , the detailed interaction map of the compound within the kinase active site guides the rational design of new analogs with improved potency and selectivity. For instance, modifications to the 5-hydroxypentyl chain could be proposed to enhance interactions with specific residues or to displace key water molecules to improve binding entropy.

In a ligand-based approach , the known structure of this compound and its computationally predicted active conformation can be used to develop a pharmacophore model. This model defines the essential chemical features required for binding and can be used to screen virtual libraries of compounds to identify novel scaffolds with similar binding properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies for this compound are not extensively available, this approach is highly applicable to a series of related purine derivatives.

In a hypothetical QSAR study, a dataset of N-substituted guanine (B1146940) analogs with their corresponding kinase inhibitory activities would be used. Various molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a mathematical model that correlates these descriptors with the observed biological activity.

Such a model could predict the inhibitory potency of novel, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates. The insights gained from the QSAR model would also highlight the key structural features that govern the activity of this class of compounds.

Advanced Analytical Methodologies for Compound Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-((5-Hydroxypentyl)amino)-9H-purin-6-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton of the purine (B94841) ring, the protons of the hydroxypentyl side chain, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are influenced by the electron density around the protons, and spin-spin coupling between adjacent protons would provide valuable connectivity information.

¹³C NMR Spectroscopy : This method probes the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would be characteristic of their hybridization state (sp², sp³) and their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, respectively. A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the structure of the hydroxypentyl chain. An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the assignment of the ¹³C NMR signals.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Purine H-8 | ~7.5-8.0 | ~135-140 |

| Purine C-2 | - | ~155-160 |

| Purine C-4 | - | ~148-152 |

| Purine C-5 | - | ~115-120 |

| Purine C-6 | - | ~158-162 |

| Purine C-8 | - | ~135-140 |

| N-CH₂ | ~3.3-3.6 | ~40-45 |

| (CH₂)₃ | ~1.3-1.8 | ~25-35 |

| CH₂-OH | ~3.5-3.8 | ~60-65 |

| OH | Variable | - |

| NH | Variable | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined. For this compound (C₁₀H₁₅N₅O₂), the expected exact mass would be calculated and compared to the experimentally measured value. Fragmentation patterns observed in the mass spectrum can also provide structural information about the molecule.

Expected HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₅O₂ |

| Exact Mass | 237.1226 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H (hydroxyl), N-H (amine and purine), C-H (aliphatic), C=O (amide-like in purine), and C=N/C=C (purine ring) bonds. mdpi.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (amine, purine) | 3100-3500 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (purine ring) | 1650-1700 |

| C=N/C=C stretch (purine ring) | 1500-1650 |

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reverse-phase HPLC method would likely be employed. In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for purity assessment. A typical mobile phase might consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to assess the purity of a compound. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase. The components of the sample move up the plate at different rates depending on their affinity for the stationary and mobile phases. The position of the compound is visualized (e.g., under UV light), and its retention factor (Rf) is calculated. The Rf value is a characteristic of the compound in a given TLC system and can be used for its identification. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an atomic-resolution map of the molecule, confirming its structural connectivity, conformational preferences, and intermolecular interactions that dictate the crystal packing.

For this compound, a successful crystallographic analysis would yield a detailed model of the molecule's solid-state structure. This would unequivocally confirm the covalent linkage between the 5-hydroxypentyl group and the N2 position of the purine core. Furthermore, the analysis would reveal the specific conformation adopted by the flexible pentyl chain, including its torsion angles. Crucially, it would identify the network of intermolecular hydrogen bonds, which are expected to be significant given the presence of multiple donor and acceptor sites (the purine ring nitrogens, the hydroxyl group, and the exocyclic amino group). These interactions are fundamental to understanding the compound's physical properties, such as melting point and solubility.

The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. The key parameters derived from this analysis are summarized in a crystallographic information file. While specific experimental data for this compound is not publicly available, a typical summary of such findings would be presented as follows.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The molecular formula of the compound. | C₁₀H₁₅N₅O₂ |

| Formula Weight | The molar mass of the compound. | 253.27 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 10.1 Å, b = 12.5 Å, c = 9.8 Å, β = 95.1° |

| Volume | The volume of the unit cell. | 1230 ų |

| Z | The number of molecules in the unit cell. | 4 |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the elemental composition and purity of a synthesized compound. It precisely measures the weight percentage of individual elements—typically carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) or oxygen (O)—within a sample. The experimental results are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₁₀H₁₅N₅O₂. Based on this formula, the theoretical elemental composition can be calculated with high precision. An experimental analysis would involve combusting a small, precise amount of the compound in a controlled environment. The resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured by detectors, allowing for the determination of the original elemental percentages.

The comparison between the theoretical and experimentally determined values is a critical quality control step in chemical synthesis, confirming that the isolated product has the correct atomic makeup and is free from significant impurities.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 47.42% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 5.97% |

| Nitrogen | N | 14.007 | 5 | 70.035 | 27.66% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.63% |

| Total | 253.27 | 100.00% |

In Vitro Biological Activity Assessments

Enzymatic Inhibition Assays (e.g., IC50 determination)

Bohemine has been identified as a selective inhibitor of several cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. In vitro enzymatic assays have been employed to quantify its inhibitory potency against various CDK-cyclin complexes. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, has been determined for Bohemine against multiple key kinases.

Specifically, Bohemine demonstrates notable activity against Cdk2/cyclin E and Cdk9/cyclin T1, with IC50 values of 4.6 µM and 2.7 µM, respectively. bohrium.com Its inhibitory effect on the Cdk2/cyclin A complex is less pronounced, with a reported IC50 of 83 µM. bohrium.com Further studies have indicated its inhibitory activity against cyclin-dependent kinase-1 (CDK1), with an IC50 value of approximately 1 µM. mdpi.com This profile suggests a degree of selectivity in its action against different components of the cell cycle machinery.

| Enzyme/Complex | IC50 (µM) | Reference |

|---|---|---|

| Cdk2/cyclin E | 4.6 | bohrium.com |

| Cdk9/cyclin T1 | 2.7 | bohrium.com |

| Cdk2/cyclin A | 83 | bohrium.com |

| Cyclin-dependent kinase-1 (CDK1) | ~1 | mdpi.com |

Cell-Based Phenotypic Assays

As potent inhibitors of cyclin-dependent kinases, compounds like Bohemine are recognized as effective antiproliferative agents. mdpi.com The inhibition of CDKs disrupts the normal progression of the cell cycle, thereby hindering the proliferation of cells. However, based on a review of the available literature, specific studies quantifying the antiproliferative or growth inhibitory effects of Bohemine (e.g., GI50 or IC50 values) against specific cancer or other cell lines have not been reported.

A thorough review of scientific literature did not yield any studies concerning the in vitro evaluation of 2-((5-Hydroxypentyl)amino)-9H-purin-6-ol for antiplatelet aggregation activity. Consequently, there is no available data on its effects on platelet function.

There is no scientific literature available that reports on the screening of this compound for antimicrobial or antifungal properties. Therefore, its activity against bacterial or fungal pathogens remains uncharacterized.

The primary molecular targets of Bohemine are cyclin-dependent kinases. bohrium.commdpi.com Inhibition of these enzymes in a cellular context is expected to lead to a direct target-mediated response, namely, an arrest of the cell cycle. wikipedia.org By blocking the activity of CDKs that govern critical checkpoints, such as the transition from G1 to S phase or G2 to M phase, the compound would prevent cells from proceeding with division. This response is typically assessed using techniques like flow cytometry, which analyzes the distribution of cells across different phases of the cell cycle. While this is the anticipated cellular mechanism of action based on its enzymatic inhibition profile, specific experimental studies confirming and characterizing cell cycle arrest induced by Bohemine in cell lines were not found in the reviewed literature.

Metabolic Stability and Enzyme Inhibition Studies in In Vitro Systems

In vitro studies, complemented by in vivo data from a murine model using a structurally related analogue, have shed light on the metabolic stability of Bohemine. The terminal hydroxyl group on the C2 side chain is a primary site for metabolic transformation. mdpi.com This part of the molecule is susceptible to two main metabolic pathways: conjugation reactions with glycosyl donors and oxidation. mdpi.com

In vitro experiments using microsomal incubates demonstrated that the process of glucosidation requires the presence of a UDP-glucoside donor. mdpi.com Further investigation revealed that glycosidation reactions occurred more rapidly in kidney-derived incubates compared to those from the liver, suggesting tissue-specific differences in metabolism. mdpi.com

The second major metabolic pathway is the oxidation of the terminal hydroxyl group. This reaction is mediated by a cytosolic, 4-methylpyrazole-sensitive alcohol dehydrogenase class I enzyme, which converts the hydroxyl group into a carboxylic acid. mdpi.com This resulting carboxylic acid metabolite was found to have significantly weaker inhibitory activity against CDK1 (IC50 > 100 µM) compared to the parent compound, indicating that this metabolic transformation leads to a substantial reduction in biological activity. mdpi.com

Microsomal Stability Assays (e.g., Liver Microsomes)

Microsomal stability assays are a fundamental component of preclinical drug discovery, designed to evaluate the metabolic stability of a compound in the presence of liver microsomes. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, primarily from the Cytochrome P450 superfamily. The assay typically involves incubating the test compound with liver microsomes (from human or animal species) and a cofactor, NADPH, to initiate metabolic reactions. The concentration of the parent compound is monitored over time using analytical techniques like LC-MS/MS. The rate of disappearance is then used to calculate key parameters such as the intrinsic clearance and the half-life (t½) of the compound. This data helps predict the first-pass metabolism and potential in vivo clearance of a drug candidate.

No specific microsomal stability data for this compound was found in the public domain.

Cytochrome P450 (CYP) Enzyme Inhibition Profiling

Cytochrome P450 inhibition assays are critical for assessing the potential of a compound to cause drug-drug interactions. These assays measure the ability of a test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is typically done by co-incubating the test compound with human liver microsomes, a CYP-isoform-specific substrate, and NADPH. The rate of metabolite formation from the specific substrate is measured in the presence and absence of the test compound. A reduction in metabolite formation indicates inhibition, and the data is often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

No specific Cytochrome P450 inhibition data for this compound was found in the public domain.

Selectivity Profiling against Off-Targets and Related Protein Families

Selectivity profiling is essential to understand the specificity of a compound and to identify potential off-target interactions that could lead to adverse effects. This involves screening the compound against a broad panel of receptors, kinases, ion channels, and other enzymes that are unrelated to the intended therapeutic target. These assays can be conducted using various formats, including radioligand binding assays or functional cell-based assays. The results help to build a comprehensive pharmacological profile of the compound, highlighting its selectivity and potential for undesirable activities. Profiling against related protein families is also crucial to ensure that the compound is specific for its intended target within a group of structurally or functionally similar proteins.

No specific selectivity profiling data for this compound was found in the public domain.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries Regarding 2-((5-Hydroxypentyl)amino)-9H-purin-6-ol and Related Purine (B94841) Analogues

While specific research on this compound is not extensively documented in publicly available literature, a wealth of knowledge on related N2- and C6-substituted purine analogues provides a strong foundation for understanding its potential biological activities.

Key discoveries in this field have established that:

Substitutions at the C6 position are critical for modulating activity. Modifications at this position can influence interactions with a wide range of biological targets. For instance, 6-O-alkyl nucleoside analogues have been shown to activate the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune response. nih.gov Furthermore, the nature of the substituent at C6 can determine the selectivity of kinase inhibitors. nih.gov

The N2 position offers a vector for refining potency and selectivity. For N2-substituted guanine (B1146940) analogues, the properties of the substituent, such as hydrophobicity and electronic characteristics, can significantly impact inhibitory activity against targets like viral thymidine (B127349) kinases. acs.org

The interplay between substituents at C2 and C6 is crucial. Studies on 2,6-disubstituted purines have revealed that the combination of different functional groups at these positions can lead to potent and selective inhibitors of various enzymes, including those essential for the survival of pathogens like Mycobacterium tuberculosis. nih.gov

The length and nature of alkyl chains influence biological outcomes. In various classes of biologically active molecules, the length of an alkyl chain can impact binding affinity and cellular permeability. It is plausible that the 5-hydroxypentyl chain of the titular compound plays a significant role in its interaction with its biological target(s), potentially through hydrophobic interactions and hydrogen bonding via the terminal hydroxyl group.

The following table summarizes the biological activities of selected purine analogues with substitutions at positions relevant to this compound.

| Compound Class | Substitution Pattern | Biological Target/Activity | Reference(s) |

| N2-phenylguanines | N2-Aryl | Herpes Simplex Virus Thymidine Kinase Inhibition | acs.org |

| 6-O-alkyl nucleosides | C6-Alkoxy | hSTING Activation | nih.gov |

| 2,6-disubstituted purines | C2-Amino, C6-Thioether | Mycobacterium tuberculosis DprE1 Inhibition | nih.gov |

| Purine Nucleoside Analogs | Various | Immunosuppression, Anticancer | researchgate.net |

Opportunities for Further Elucidation of Mechanism of Action

A primary future objective is to pinpoint the precise molecular mechanism(s) of action for this compound. Given that purine analogues are well-established as kinase inhibitors, a logical first step would be to screen this compound against a broad panel of human kinases. nih.govtmu.edu.tw Many kinase inhibitors with a purine scaffold have been developed, and understanding the binding interactions of this compound could reveal novel structure-activity relationships. tmu.edu.tw

Furthermore, considering the immunomodulatory potential of some purine analogues, investigating the effect of this compound on immune cell signaling pathways is warranted. nih.gov Techniques such as thermal shift assays, affinity chromatography, and chemical proteomics using affinity-based probes derived from the parent compound could be employed to identify its direct binding partners within the cell. nih.govresearchgate.net

Rational Design of Next-Generation Purine-Based Chemical Probes and Tools

To facilitate the study of its biological targets and mechanism of action, the development of chemical probes based on the this compound scaffold is a crucial next step.

Fluorescent Probes: By attaching a fluorophore to the purine core or the terminus of the pentyl chain, it may be possible to create fluorescent probes for use in cellular imaging and binding assays. The design of such probes requires careful consideration of the attachment point to minimize disruption of the compound's biological activity. The development of purine-based fluorescent probes has shown promise for various applications, including the detection of metal ions and imaging of specific cellular components. acs.orgnih.gov

Affinity-Based Probes: For target identification and validation, the synthesis of affinity-based probes is essential. nih.gov This would involve modifying the parent compound with a reactive group (a "warhead") for covalent labeling of the target protein, and a tag (such as biotin (B1667282) or a clickable alkyne) for subsequent enrichment and identification by mass spectrometry. researchgate.net The design of these probes must balance reactivity with selectivity to ensure that they specifically label the intended target.

The following table outlines potential chemical probes that could be developed from the this compound scaffold.

| Probe Type | Proposed Modification | Application | Reference(s) |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, Rhodamine) to the terminal hydroxyl group of the pentyl chain. | Cellular localization studies, fluorescence polarization binding assays. | acs.orgnih.gov |

| Affinity Probe (for pull-down) | Attachment of a biotin tag via a linker to a non-critical position on the purine ring or pentyl chain. | Identification of binding partners from cell lysates. | researchgate.net |

| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., diazirine, benzophenone) into the structure. | Covalent labeling of target proteins upon UV irradiation for subsequent identification. | researchgate.net |

Strategic Directions for Expanding the Structure-Activity Landscape of This Compound Class

A systematic exploration of the structure-activity relationship (SAR) for this class of compounds is necessary to optimize their biological activity and selectivity. Key strategic directions include:

Modification of the N2-Alkyl Chain: The length, branching, and functionalization of the alkyl chain at the N2 position should be systematically varied. For example, altering the chain length from three to seven carbons, introducing cyclic moieties, or replacing the terminal hydroxyl group with other functional groups (e.g., amides, esters, carboxylic acids) could significantly impact potency and selectivity.

Substitution at Other Positions of the Purine Ring: While the current focus is on N2 and C6 substitutions, modifications at other positions, such as N9, C8, and even the pyrimidine (B1678525) ring nitrogens, could yield novel compounds with distinct biological profiles. Late-stage functionalization techniques, such as photoredox/nickel dual catalysis, can enable the introduction of diverse substituents at the C6 position of the purine core. nih.gov

Bioisosteric Replacement: Replacing the purine core with isosteric scaffolds, such as pyrrolopyrimidines or pyrazolopyrimidines, could lead to compounds with improved pharmacokinetic properties or novel biological activities. nih.gov

Combinatorial Chemistry and High-Throughput Screening: The generation of a focused library of analogues based on the this compound scaffold, followed by high-throughput screening against a panel of relevant biological targets, would accelerate the discovery of new lead compounds.

By pursuing these research directions, the scientific community can build upon the foundational knowledge of purine chemistry to unlock the full therapeutic and scientific potential of this compound and its related analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-hydroxypentyl)amino)-9H-purin-6-ol, and how do reaction conditions influence yield?

- Methodological Answer : A viable approach involves nucleophilic substitution at the purine C2 position. React 2,6-dichloro-9H-purine with 5-hydroxypentylamine in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to deprotonate the amine. Optimize reaction time (12–24 hours) and temperature (60–80°C) to minimize side products. Post-synthesis, purify via column chromatography (EtOAc/hexane gradients) . Hydroxyl group protection (e.g., silylation) may be necessary to prevent undesired reactivity during synthesis .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Confirm substitution patterns (e.g., absence of Cl signals at C2 and C6, presence of hydroxypentyl chain protons).

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95% by HPLC).

- X-ray crystallography : For unambiguous confirmation, use SHELX-97 for structure refinement. Data collection at low temperature (100 K) improves resolution .

Q. How does the 5-hydroxypentyl substituent affect solubility and bioavailability compared to alkyl-chain analogs?

- Methodological Answer : The hydroxyl group enhances water solubility via hydrogen bonding. Conduct comparative solubility assays in PBS (pH 7.4) and DMSO. For bioavailability, use Caco-2 cell monolayers to measure permeability (Papp >1 ×10⁻⁶ cm/s suggests moderate absorption). Compare with analogs like 9-heptyl-9H-purin-6-amine, where alkyl chains reduce solubility .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or assay variability.

- Reproducibility : Standardize synthesis (e.g., strict anhydrous conditions) and biological assays (e.g., ATP concentration controls in kinase inhibition studies).

- Analytical Profiling : Use high-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC) to confirm batch-to-batch consistency .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .

Q. How can computational modeling guide the design of this compound analogs with improved target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., adenosine receptors). Prioritize substituents that enhance hydrogen bonding (e.g., carboxyl groups) or π-π stacking (e.g., aromatic rings).

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. What crystallographic challenges arise in determining the structure of this compound, and how can they be mitigated?

- Methodological Answer : Flexible hydroxypentyl chains often cause disorder in crystal lattices.

- Crystallization : Use slow vapor diffusion with PEG-based precipitants. Co-crystallization with target proteins (e.g., kinases) may stabilize the ligand conformation.

- Data Collection : For small-molecule crystals, collect high-resolution data (≤1.0 Å) and refine with SHELXL, applying restraints to the hydroxypentyl group’s torsion angles .

Data Contradiction and Optimization

Q. Why do conflicting reports exist regarding the stability of this compound under physiological conditions?

- Methodological Answer : Stability varies with pH and buffer composition.

- Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via HPLC at 37°C.

- Stabilization Strategies : Formulate with cyclodextrins or liposomes to protect the hydroxyl group from hydrolysis .

Q. How can researchers optimize the synthesis of this compound for high-throughput screening?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.